Methyl 2-([(furan-2-ylmethyl)carbamoyl]amino)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-([(furan-2-ylmethyl)carbamoyl]amino)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of furan, carbamoyl, and cyclopenta[b]thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-([(furan-2-ylmethyl)carbamoyl]amino)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the furan-2-ylmethyl carbamoyl intermediate, followed by its coupling with a cyclopenta[b]thiophene derivative under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-([(furan-2-ylmethyl)carbamoyl]amino)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted furan and thiophene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 2-([(furan-2-ylmethyl)carbamoyl]amino)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of Methyl 2-([(furan-2-ylmethyl)carbamoyl]amino)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: A simpler furan derivative with similar reactivity.
Cyclopenta[b]thiophene derivatives: Compounds with similar thiophene moieties but different substituents.
Carbamoyl-substituted compounds: Molecules with carbamoyl groups attached to different aromatic systems.
Uniqueness
Methyl 2-([(furan-2-ylmethyl)carbamoyl]amino)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of furan, carbamoyl, and cyclopenta[b]thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16N2O4S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl 2-(furan-2-ylmethylcarbamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H16N2O4S/c1-20-14(18)12-10-5-2-6-11(10)22-13(12)17-15(19)16-8-9-4-3-7-21-9/h3-4,7H,2,5-6,8H2,1H3,(H2,16,17,19) |
InChI Key |
IWOMKPLFZKRQGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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